2-((E)-2-Methoxyethenyl)-5-nitrofuran
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Overview
Description
2-((E)-2-Methoxyethenyl)-5-nitrofuran is an organic compound characterized by a furan ring substituted with a nitro group and a methoxyethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-2-Methoxyethenyl)-5-nitrofuran typically involves the reaction of 5-nitrofuran-2-carbaldehyde with methoxyethene under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product with high yield. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-((E)-2-Methoxyethenyl)-5-nitrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or elevated temperatures.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields amino derivatives.
Substitution: Results in various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-((E)-2-Methoxyethenyl)-5-nitrofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-((E)-2-Methoxyethenyl)-5-nitrofuran exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The nitro group plays a crucial role in these interactions, often undergoing reduction to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-nitrofuran
- 2-((E)-2-Methoxyethenyl)-3-nitrofuran
- 2-((E)-2-Methoxyethenyl)-5-chlorofuran
Uniqueness
2-((E)-2-Methoxyethenyl)-5-nitrofuran is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability or selectivity in certain reactions, making it a valuable compound for targeted applications.
Properties
CAS No. |
73023-90-2 |
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Molecular Formula |
C7H7NO4 |
Molecular Weight |
169.13 g/mol |
IUPAC Name |
2-[(E)-2-methoxyethenyl]-5-nitrofuran |
InChI |
InChI=1S/C7H7NO4/c1-11-5-4-6-2-3-7(12-6)8(9)10/h2-5H,1H3/b5-4+ |
InChI Key |
NCVCGWJTBAPLRA-SNAWJCMRSA-N |
Isomeric SMILES |
CO/C=C/C1=CC=C(O1)[N+](=O)[O-] |
Canonical SMILES |
COC=CC1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
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